Alpha-Methyl-D-3-fluorophenylalanine is an amino acid derivative characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the alpha carbon. This compound is particularly significant in biochemical research and pharmaceutical applications due to its unique structural properties that influence its reactivity and interaction with biological systems. The fluorine substitution can enhance the stability and bioactivity of peptides synthesized from this amino acid, making it a valuable building block in peptide chemistry.
Alpha-Methyl-D-3-fluorophenylalanine can be synthesized through various chemical methods, often involving starting materials that include fluorinated phenylalanine derivatives. The compound is commercially available from multiple suppliers, reflecting its utility in research and industrial applications.
This compound falls under the category of fluorinated amino acids, which are known for their altered physicochemical properties compared to their non-fluorinated counterparts. It is classified as a non-proteinogenic amino acid due to its unique structure that does not occur naturally in proteins.
The synthesis of alpha-Methyl-D-3-fluorophenylalanine typically involves several key steps:
The synthesis process may require optimization for yield and purity, often involving techniques such as chromatography for purification. Industrial methods focus on scalability while maintaining high purity levels.
Alpha-Methyl-D-3-fluorophenylalanine has a molecular formula of and a molecular weight of approximately 197.21 g/mol. Its structure features:
The compound exhibits specific stereochemical configurations that influence its biological activity and interactions within peptides.
Alpha-Methyl-D-3-fluorophenylalanine undergoes various chemical reactions:
Reagents commonly used include:
These reactions are critical for synthesizing complex peptides where this amino acid serves as a building block.
The mechanism by which alpha-Methyl-D-3-fluorophenylalanine exerts its effects primarily involves its incorporation into peptides. The Fmoc protecting group prevents unwanted side reactions during synthesis, allowing for controlled peptide bond formation upon deprotection. This incorporation can alter the physical properties of peptides, enhancing their stability and bioactivity.
Relevant data regarding solubility and stability under various conditions are crucial for practical applications in laboratory settings.
Alpha-Methyl-D-3-fluorophenylalanine is utilized in several scientific fields:
The L-type amino acid transporter 1 (LAT1, SLC7A5) is a key molecular target exploited by fluorinated amino acid analogs like α-Methyl-D-3-fluorophenylalanine and its structural relative 3-fluoro-l-α-methyl-tyrosine (FAMT). LAT1 is markedly overexpressed across a wide spectrum of human malignancies – including cancers of the lung, brain, colon, pancreas, breast, prostate, and others – compared to corresponding normal tissues [1] [3] [6]. This overexpression is not merely correlative; it is functionally integral to the malignant phenotype. LAT1, complexed with its chaperone protein 4F2hc (CD98, SLC3A2), forms a heterodimeric transporter localized at the plasma membrane. It functions as a sodium-independent obligatory exchanger, facilitating the cellular influx of essential large neutral amino acids (LNAAs) such as leucine, phenylalanine, tyrosine, tryptophan, and histidine [3] [4] [6]. These amino acids serve as crucial building blocks for proliferating cancer cells and, critically, leucine acts as a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival [4] [6].
Radiotracer studies using FAMT ([18F]FAMT) in PET imaging have demonstrated a strong correlation between tumor uptake intensity and immunohistochemically confirmed LAT1 protein expression levels in cancers like non-small cell lung carcinoma (NSCLC) and oral squamous cell carcinoma [1] [3]. This specificity arises because the transport of FAMT and related analogs like α-Methyl-D-3-fluorophenylalanine is predominantly mediated by LAT1 in tumor cells. Competitive inhibition assays and efflux experiments using cells expressing specific transporters showed that FAMT potently inhibits LAT1-mediated leucine uptake but has minimal effect on LAT2, another system L isoform [1] [3]. Furthermore, direct transport measurements using [14C]FAMT in Xenopus oocytes expressing human transporters confirmed that FAMT is selectively transported by LAT1, with a Michaelis constant (Km) of approximately 72.7 µM, similar to endogenous substrates [3]. Knockdown of LAT1 expression in tumor cell lines (e.g., HeLa S3) using siRNA resulted in a marked reduction of [14C]FAMT uptake, providing direct genetic evidence for LAT1 as the primary conduit for this class of compounds in tumors [3]. Consequently, LAT1 overexpression provides a biochemical rationale for the selective accumulation of α-methylated fluorinated phenylalanine analogs within tumor tissue, offering a diagnostic window exploitable by PET imaging.
Table 1: LAT1-Mediated Transport Characteristics of FAMT vs. Endogenous Substrates
Characteristic | [14C]FAMT | L-Leucine (Typical Substrate) | Key Significance |
---|---|---|---|
Km (µM) | 72.7 [3] | ~15-50 [1] [9] | Similar affinity range to natural substrates, indicating efficient transport by LAT1. |
Primary Transporter | LAT1 (SLC7A5/4F2hc) [1] [3] | LAT1 (SLC7A5/4F2hc) [3] [6] | Validates LAT1 as the dominant uptake mechanism in tumors. |
LAT2 Transport | Negligible [1] [3] | Yes [3] [6] | Basis for tumor selectivity over normal tissues relying on LAT2. |
Correlation with LAT1 Expression | Strong positive (PET & IHC) [1] [3] [9] | Strong positive [4] [6] | Uptake directly reflects LAT1 biomarker status. |
siRNA Knockdown Effect | Marked reduction in uptake [3] | Marked reduction in uptake [3] [6] | Confirms essential role of LAT1 for cellular import. |
The tumor specificity of α-methylated fluorinated amino acids like FAMT and α-Methyl-D-3-fluorophenylalanine is critically dependent not only on which transporter they bind but also on profound differences in the stereochemical requirements between LAT1 and other neutral amino acid transporters, particularly LAT2 (SLC7A8) and the sodium-dependent ASCT2 (SLC1A5). While both LAT1 and LAT2 belong to the heterodimeric amino acid transporter (HAT) family requiring association with 4F2hc, and both transport bulky neutral amino acids, their substrate selectivity profiles diverge significantly [3] [6] [9].
The key structural determinant governing this selectivity is the α-methyl group. Systematic investigation comparing FAMT (3-fluoro-l-α-methyl-tyrosine), its non-methylated counterpart 3-fluoro-l-tyrosine (3FT), and other analogs revealed a striking pattern:
This stereochemical selectivity has profound implications:
The strategic incorporation of fluorine at the meta-position of the phenyl ring in α-Methyl-D-3-fluorophenylalanine and FAMT serves multiple critical biochemical purposes, primarily centered on enhancing metabolic stability while maintaining transporter recognition. Fluorine possesses unique physicochemical properties: high electronegativity (3.98 Pauling scale), small atomic radius (van der Waals radius ~1.47 Å, similar to hydrogen's ~1.20 Å), and the formation of a strong covalent C-F bond (~472 kJ/mol) [2] [5] [7].
Consequently, fluorinated α-methyl amino acids like FAMT exhibit prolonged in vivo stability and reduced formation of radioactive metabolites compared to non-fluorinated analogs or natural amino acid tracers like [11C]MET. This stability is essential for clear PET imaging, as metabolites can have different biodistributions and obscure the signal from the intact tracer targeting LAT1 [1] [3].
Transporter Recognition and Protein Incorporation:
Table 2: Impact of Fluorine Substitution and α-Methylation on Key Properties
Property | Effect of Fluorine Substitution | Effect of α-Methylation | Combined Effect (α-Methyl-Fluorinated Analog) |
---|---|---|---|
Metabolic Stability (Phenyl Ring) | ↑↑↑ (Blocks oxidation & substitution) [2] [5] [7] | - (No direct effect on ring) | ↑↑↑ (Highly resistant ring metabolism) |
Metabolic Stability (α-Position) | - | ↑↑↑ (Blocks transamination) [1] [3] | ↑↑↑ (Primary degradation pathway blocked) |
LAT1 Affinity/Transport | ~ (Maintained, minor electronic effects tolerated) [1] [3] | ↑ (Confers selectivity for LAT1 over LAT2) [1] [3] | ↑ (Efficient & selective LAT1 transport) |
LAT2 Affinity/Transport | - | ↓↓↓ (Severe steric hindrance) [1] [3] | ↓↓↓ (Negligible transport) |
Protein Incorporation | - | ↓↓↓ (Ribosomal blockade) [1] [3] [9] | ↓↓↓ (No incorporation, intracellular signal reflects transport/retention) |
In Vivo Pharmacokinetics | ↑ (Slower metabolism, longer half-life) | ↑ (Reduced catabolism, intracellular trapping) | ↑↑ (Favorable profile for imaging: high tumor retention, low metabolite interference) |
The design of α-Methyl-D-3-fluorophenylalanine and its analogs like FAMT thus represents a sophisticated application of medicinal chemistry principles. The α-methyl group confers essential LAT1 selectivity and blocks metabolic/incorporation pathways, while the meta-fluorine substitution further enhances metabolic stability without compromising the critical interaction with the overexpressed LAT1 transporter in tumors. This combination underpins their utility as highly specific probes for oncological PET imaging.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7